(2R)-2-(Trifluoromethyl)hexanoic acid

Description

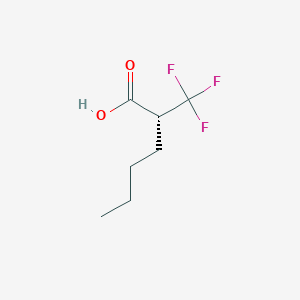

Structure

2D Structure

3D Structure

Properties

CAS No. |

74164-55-9 |

|---|---|

Molecular Formula |

C7H11F3O2 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

(2R)-2-(trifluoromethyl)hexanoic acid |

InChI |

InChI=1S/C7H11F3O2/c1-2-3-4-5(6(11)12)7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m1/s1 |

InChI Key |

BNPZSCCCDNKDPT-RXMQYKEDSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)O)C(F)(F)F |

Canonical SMILES |

CCCCC(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 2 Trifluoromethyl Hexanoic Acid

Enantioselective Synthesis Approaches

The primary challenge in the synthesis of (2R)-2-(Trifluoromethyl)hexanoic acid lies in the stereoselective construction of the chiral center at the α-position to the carboxylic acid. Various strategies have been developed to achieve high levels of enantioselectivity, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantioselective synthesis. In the context of α-trifluoromethyl carboxylic acids, transition metal-catalyzed reactions have shown considerable promise. Nickel-catalyzed asymmetric reductive cross-coupling reactions, for instance, have been developed for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be oxidized to the desired carboxylic acid. nih.govorganic-chemistry.org These reactions often employ chiral ligands to induce stereoselectivity, with the choice of ligand being crucial for achieving high enantiomeric excess (ee).

Another powerful strategy involves phase-transfer catalysis. Chiral phase-transfer catalysts can be used to control the stereochemical outcome of the alkylation of enolates derived from trifluoromethylated precursors. While direct asymmetric alkylation of a simple hexanoic acid derivative to introduce the trifluoromethyl group is challenging, related transformations on activated substrates have been reported, providing a pathway to the desired chiral scaffold.

Chiral Auxiliary Strategies for Enantiocontrol

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

A common approach involves the use of Evans' chiral oxazolidinone auxiliaries. For the synthesis of this compound, an N-acyl oxazolidinone derived from a suitable precursor can be subjected to diastereoselective trifluoromethylation. nih.gov The steric hindrance provided by the auxiliary directs the incoming trifluoromethyl group to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary affords the desired (2R)-enantiomer.

Table 1: Diastereoselective Trifluoromethylation using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Electrophilic CF3 Source | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Togni's Reagent | >95:5 |

| 2 | (S)-4-benzyl-2-oxazolidinone | Umemoto's Reagent | 90:10 |

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. For the preparation of this compound, several enzymatic strategies can be employed.

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. organic-chemistry.org This one-step conversion under mild, aqueous conditions makes it an attractive green alternative to traditional chemical hydrolysis. For the synthesis of this compound, a prochiral or racemic 2-(trifluoromethyl)hexanenitrile could be subjected to enantioselective hydrolysis by a suitable nitrilase. The enzyme would selectively hydrolyze one enantiomer of the nitrile, leading to the formation of the desired (2R)-acid and leaving the unreacted (S)-nitrile. The success of this approach is highly dependent on the identification of a nitrilase with the appropriate substrate specificity and enantioselectivity.

Enzymatic kinetic resolution is a widely used technique for the separation of racemates. This method relies on an enzyme, typically a lipase (B570770) or an esterase, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a racemic mixture of its ester, such as ethyl 2-(trifluoromethyl)hexanoate, can be subjected to hydrolysis catalyzed by a lipase. nih.govalmacgroup.com The lipase would preferentially hydrolyze the (S)-ester, for example, to the (S)-acid, leaving the desired (R)-ester enriched. The unreacted (R)-ester can then be separated and hydrolyzed to afford this compound. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). A high E-value is indicative of a highly selective resolution. mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of 2-(Trifluoromethyl)hexanoic Acid Esters

| Entry | Lipase Source | Substrate | Enantiomeric Excess (ee) of (R)-ester | E-value |

|---|---|---|---|---|

| 1 | Candida antarctica Lipase B (CALB) | Ethyl 2-(trifluoromethyl)hexanoate | >99% | >200 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Methyl 2-(trifluoromethyl)hexanoate | 95% | ~100 |

Multistep Organic Synthesis Routes

In addition to enantioselective methods that establish the chiral center in a single step, multistep synthetic sequences can also be employed to prepare this compound. These routes often involve the use of well-established chemical transformations and may start from readily available chiral precursors.

One plausible synthetic route could begin with a chiral starting material, such as a derivative of (R)-2-hydroxyhexanoic acid. The hydroxyl group can be converted into a suitable leaving group, followed by nucleophilic trifluoromethylation. Subsequent oxidation of the resulting intermediate would yield the target carboxylic acid.

Alternatively, an asymmetric alkylation approach can be utilized. For instance, a chiral enolate derived from a hexanoic acid derivative bearing a removable chiral auxiliary can be alkylated with a trifluoromethylating agent. rsc.org Subsequent cleavage of the auxiliary would provide the desired product. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in the alkylation step.

A representative multistep synthesis could involve the following key transformations:

Formation of a Chiral Enolate: A hexanoic acid derivative is coupled with a chiral auxiliary, such as an Evans oxazolidinone, to form an N-acyl oxazolidinone. Deprotonation with a suitable base generates a chiral enolate.

Diastereoselective Trifluoromethylation: The chiral enolate is then reacted with an electrophilic trifluoromethylating reagent. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary.

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed under mild conditions to afford the enantiomerically enriched this compound.

This approach allows for the reliable construction of the desired stereocenter and has been successfully applied to the synthesis of a variety of chiral α-substituted carboxylic acids.

Carbon-Fluorine Bond Formation Strategies

The introduction of the trifluoromethyl (CF3) group is a critical step that significantly influences the molecule's properties. nih.gov The direct, stereoselective formation of the C-CF3 bond at the α-position to a carbonyl group is a primary focus of synthetic research.

Key strategies include:

Nucleophilic Trifluoromethylation: This approach often utilizes nucleophilic trifluoromethylating agents, such as trimethyl(trifluoromethyl)silane (TMSCF3) or copper-based CF3 reagents. researchgate.net The reaction can be performed on chiral precursors, such as an imine derived from a chiral amine, to induce stereoselectivity. Subsequent hydrolysis then yields the desired chiral acid.

Electrophilic Trifluoromethylation: Reagents like N-fluorobisbenzenesulfonimide (NFSI) can be used in conjunction with chiral catalysts to achieve enantioselective fluorination. researchgate.net While more common for monofluorination, developments in electrophilic trifluoromethylation reagents continue to expand their utility.

Decarboxylative Trifluoromethylation: A modern approach involves the conversion of carboxylic acids to trifluoromethyl groups through the combination of photoredox and copper catalysis. nih.gov This method can be applied to aliphatic carboxylic acids, offering a pathway from readily available precursors. nih.gov

Asymmetric Homologation: The use of trifluorodiazoethane in the presence of chiral catalysts, such as BINOL derivatives, allows for the asymmetric homologation of boronic acids. nih.gov The resulting α-trifluoromethylated boronic acid can then be converted into the corresponding carboxylic acid.

| Strategy | Reagent/Catalyst System | Substrate Type | Key Features |

| Nucleophilic Trifluoromethylation | TMSCF₃ / Chiral Auxiliary | Chiral imines or enamines | Auxiliary-controlled stereoselection. |

| Catalytic Asymmetric Reductive Trifluoroalkylation | Nickel Catalyst / Chiral Ligand | Acyl chlorides | Direct formation of chiral α-trifluoromethylated ketones as precursors. acs.org |

| Decarboxylative Trifluoromethylation | Ir Photocatalyst / Cu Catalyst | Aliphatic carboxylic acids | Converts a native functional group into a C-CF₃ motif. nih.gov |

| Asymmetric Homologation | BINOL Catalyst / CF₃CHN₂ | Alkyl/Aryl boronic acids | Provides chiral α-CF₃ boronic acid derivatives. nih.gov |

Introduction of the Hexanoic Acid Moiety

Once the chiral trifluoromethylated stereocenter is established, or concurrently with its formation, the hexanoic acid structure must be assembled. This can be achieved through several strategic disconnections.

Alkylation of a Chiral Synthon: A common strategy involves the diastereoselective alkylation of a chiral enolate equivalent bearing the trifluoromethyl group. For instance, a chiral oxazolidinone or a similar auxiliary can be used to direct the introduction of a butyl group to form the hexanoyl backbone. Subsequent cleavage of the auxiliary reveals the chiral carboxylic acid.

Asymmetric Hydrogenation: An α,β-unsaturated carboxylic acid precursor can undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to set the stereocenter. researchgate.net

Domino Reactions: Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions can convert terminal alkynes directly into α-chiral carboxylic acids, offering a highly efficient route. researchgate.net

| Strategy | Catalyst/Reagent | Precursor Type | Key Features |

| Asymmetric Alkylation | Chiral Auxiliary (e.g., Evans) | α-Trifluoromethyl acetic acid derivative | High diastereoselectivity controlled by the auxiliary. |

| Asymmetric Hydrogenation | Chiral Rh/Ru Catalysts | α-Trifluoromethyl-α,β-unsaturated acid | High enantioselectivity and atom economy. researchgate.net |

| Domino Hydrocarboxylation-Transfer Hydrogenation | Nickel / Chiral Ligand (e.g., BenzP*) | Terminal alkyne | Convergent and stereoselective synthesis. researchgate.net |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For a target molecule like this compound, this involves minimizing waste, avoiding hazardous solvents, and enabling catalyst reuse.

Solvent-Free or Aqueous Media Syntheses

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry.

Aqueous Synthesis: Performing reactions in water is highly desirable due to its low cost, non-flammability, and environmental friendliness. While the solubility of organic reactants can be a challenge, the use of surfactants or specialized catalysts can facilitate reactions. For instance, the synthesis of carboxylic acids from aldehydes has been demonstrated in aqueous media using catalysts like diphenyl diselenide. chemicalbook.com Biogenic carboxylic acids in aqueous solutions have also been used as sustainable catalysts and green reaction media for various organic transformations. nih.gov

Solvent-Free Reactions: Conducting reactions under neat (solvent-free) conditions can significantly reduce waste and simplify purification. mdpi.com These reactions are often promoted by heat or mechanical energy (mechanochemistry). The synthesis of α-hydroxy α-trifluoromethyl diazenes has been achieved efficiently under solvent-free conditions as a key step toward useful trifluoromethylated building blocks. rsc.org

Catalyst Recycling and Sustainability Considerations

The ability to recover and reuse expensive and often toxic heavy metal catalysts is crucial for sustainable synthesis.

Fluorous Biphasic Systems (FBS): Chiral catalysts can be modified with perfluoroalkyl chains, rendering them soluble in fluorous solvents. rsc.org After the reaction in an organic solvent, the catalyst can be extracted into the fluorous phase and reused. This has been demonstrated for rhodium-catalyzed cyclopropanation reactions. rsc.org

Heterogenization of Catalysts: Immobilizing a homogeneous catalyst onto a solid support (like a polymer or silica) allows for easy separation from the reaction mixture by filtration. nih.gov Polyethylene glycol (PEG) has been used as a support for catalysts in asymmetric transfer hydrogenation, allowing for facile separation and recycling of the catalyst for multiple cycles with minimal loss in activity or selectivity. nih.gov

| Green Approach | Methodology | Example Application | Sustainability Benefit |

| Aqueous Media | Use of water as solvent | Synthesis of Hantzsch esters and Biginelli adducts. nih.gov | Reduced use of volatile organic compounds (VOCs), enhanced safety. |

| Solvent-Free Synthesis | Neat reaction conditions | Synthesis of gem-difluorinated compounds. mdpi.com | Elimination of solvent waste, simplified workup, potential for higher reaction rates. |

| Catalyst Recycling | Fluorous Biphasic Systems | Rh-catalyzed asymmetric cyclopropanation. rsc.org | Recovery and reuse of valuable and potentially toxic metal catalysts. |

| Catalyst Recycling | Immobilization on solid support (e.g., PEG) | Asymmetric transfer hydrogenation of β-amidonitroolefins. nih.gov | Easy catalyst separation, multiple reuse cycles, reduced metal contamination in the product. nih.gov |

Stereochemical Investigations and Chiral Purity Analysis

Determination of Enantiomeric Excess

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. chemistrysteps.commasterorganicchemistry.com Accurate determination of ee is critical in the synthesis and quality control of enantiomerically enriched compounds like (2R)-2-(Trifluoromethyl)hexanoic acid.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cznih.gov These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric excess of chiral carboxylic acids. mdpi.comresearchgate.netsigmaaldrich.com For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) with an acidic modifier (like trifluoroacetic acid), is crucial for achieving optimal separation. sigmaaldrich.com The differential interaction between the enantiomers and the chiral stationary phase leads to their separation, allowing for the quantification of each enantiomer and the subsequent calculation of the enantiomeric excess. nih.gov

Gas Chromatography-Chiral (GC-Chiral): Chiral Gas Chromatography is another powerful technique for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility. sigmaaldrich.com this compound can be converted to a more volatile ester derivative, for instance, by reaction with a suitable alcohol in the presence of an acid catalyst. The resulting esters can then be analyzed on a GC instrument equipped with a chiral column, such as one coated with a cyclodextrin (B1172386) derivative. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

A hypothetical example of chiral GC analysis data for a derivatized sample of 2-(Trifluoromethyl)hexanoic acid is presented below:

| Parameter | Value |

| Column | Chirasil-L-Val |

| Injection Temperature | 250 °C |

| Oven Temperature Program | 80 °C (2 min), then 10 °C/min to 200 °C |

| Carrier Gas | Helium |

| Retention Time (R-enantiomer derivative) | 12.5 min |

| Retention Time (S-enantiomer derivative) | 13.2 min |

| Area (R-enantiomer derivative) | 98% |

| Area (S-enantiomer derivative) | 2% |

| Enantiomeric Excess | 96% |

While chromatography is excellent for determining enantiomeric excess, spectroscopic methods are invaluable for assigning the absolute configuration of chiral molecules.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric purity and assign absolute configuration. nih.gov For a carboxylic acid like this compound, derivatization with a chiral alcohol to form diastereomeric esters can lead to distinguishable signals in the ¹H or ¹⁹F NMR spectrum. researchgate.netnih.gov The integration of these signals allows for the calculation of the enantiomeric excess. The use of ¹⁹F NMR is particularly advantageous for trifluoromethyl-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comnih.govnih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms in a molecule and provides a unique spectroscopic fingerprint for each enantiomer. researchgate.netresearchgate.net By comparing the experimental VCD spectrum of an enantiomerically enriched sample to the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the molecule can be unambiguously determined. nih.gov VCD is a powerful tool for the stereochemical analysis of chiral molecules, including those with a trifluoromethyl group. mdpi.com

Stereochemical Stability and Racemization Studies

Understanding the stereochemical stability of this compound is crucial for its storage, handling, and application. Racemization, the process by which an enantiomerically enriched substance converts into a racemic mixture, can be influenced by factors such as temperature, pH, and the presence of catalysts. Studies on the racemization of α-trifluoromethyl carboxylic acids under various conditions are important to establish their shelf-life and the conditions under which they can be used without loss of enantiomeric purity.

Influence of Reaction Conditions on Enantioselectivity

The enantioselective synthesis of α-trifluoromethyl carboxylic acids is an active area of research. organic-chemistry.orgresearchgate.net The enantiomeric excess of the final product is highly dependent on the reaction conditions employed. Key factors that influence enantioselectivity include:

Catalyst: The choice of a chiral catalyst is paramount in asymmetric synthesis. For instance, in catalytic hydrogenations or alkylations, the structure of the chiral ligand coordinated to the metal center plays a decisive role in determining the stereochemical outcome. nih.govacs.org

Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states and intermediates, thereby influencing the enantioselectivity of the reaction.

Temperature: Asymmetric reactions are often performed at low temperatures to enhance enantioselectivity, as the difference in activation energies between the two diastereomeric transition states becomes more significant.

Reagents: The nature of the reagents, including the trifluoromethylating agent or other reactants, can have a profound impact on the stereochemical course of the reaction. nih.gov

Systematic screening of these parameters is often necessary to optimize the enantioselectivity of a synthetic route to this compound. acs.org

A hypothetical summary of the effect of different chiral ligands on the enantioselective synthesis of a 2-(trifluoromethyl)alkanoic acid derivative is shown in the table below.

| Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| (R)-BINAP | Toluene | 0 | 85 | 92 |

| (R,R)-DIOP | Dichloromethane | -20 | 78 | 85 |

| (S,S)-Chiraphos | Tetrahydrofuran | 0 | 90 | 88 |

| (R)-Tol-BINAP | Toluene | -20 | 88 | 95 |

Derivatization and Structural Modification Studies

Synthesis of Functionalized Analogs and Derivatives

The synthesis of esters and amides from carboxylic acids is a fundamental process in organic chemistry. Typically, the carboxyl group of (2R)-2-(Trifluoromethyl)hexanoic acid could be activated to facilitate reactions with various alcohols or amines, leading to the corresponding esters and amides. Modifications to the hexyl chain could also be envisioned through various synthetic routes to explore the impact of different substituents on the molecule's properties. Furthermore, the synthesis of bioisosteres, which involves replacing certain functional groups with others that have similar physical or chemical properties, is a common strategy in drug discovery to improve a compound's pharmacological profile.

Esterification and Amidation Reactions

Standard esterification methods, such as the Fischer-Speier esterification involving an alcohol in the presence of an acid catalyst, could theoretically be applied to this compound. Similarly, amidation could be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents, followed by reaction with an appropriate amine. However, specific examples and detailed experimental conditions for these reactions with this compound are not reported in the available literature.

Modifications at the Hexyl Chain

Alterations to the hexyl chain of this compound would allow for the exploration of how changes in lipophilicity, steric bulk, and the introduction of other functional groups might influence biological activity. Synthetic strategies to achieve such modifications could include starting from different substituted hexanoic acid precursors or by functionalizing the chain of the parent molecule.

Synthesis of Bioisosteres

The trifluoromethyl group is often used as a bioisostere for other chemical moieties in drug design. Theoretical bioisosteric replacements for the carboxylic acid group or modifications of the trifluoromethyl group itself could be proposed. However, the synthesis of specific bioisosteres of this compound has not been described in the surveyed scientific domain.

Structure-Activity Relationship (SAR) Explorations of Derivatives (Preclinical, Non-Human Focus)

Structure-activity relationship studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Such studies on the derivatives of this compound would provide valuable insights for designing more potent or selective compounds.

Exploration of Trifluoromethyl Group's Role in Derivative Activity

The trifluoromethyl group can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Preclinical studies would be necessary to elucidate the specific role of the trifluoromethyl group in the activity of any synthesized derivatives of this compound.

Impact of Chain Length and Branching on Biological Interactions

Systematic modifications of the hexyl chain, including altering its length, introducing branching, or adding cyclic structures, would be a key component of SAR studies. These changes would modulate the molecule's size, shape, and flexibility, which in turn would affect its interaction with biological macromolecules.

Preclinical Biological Investigations and Mechanistic Hypotheses Non Human, Non Clinical

In Vitro Studies with Non-Human Cellular and Subcellular Models

There is currently no publicly available scientific literature detailing in vitro studies conducted on (2R)-2-(Trifluoromethyl)hexanoic acid using non-human cellular or subcellular models.

Receptor Binding Assays

No receptor binding assays for This compound have been reported in the reviewed scientific literature. Consequently, its affinity and selectivity for any specific receptors are unknown.

Enzyme Inhibition/Activation Studies

Information regarding the effects of This compound on enzyme activity is not available in the public domain. There are no published studies on its potential to inhibit or activate any enzymes.

In Vivo Animal Model Studies (Preclinical, Non-Therapeutic Efficacy Focus)

No preclinical in vivo studies in animal models focusing on the pharmacological profiling or metabolite identification of This compound have been found in the available literature.

Pharmacological Profiling

The pharmacological profile of This compound , including its engagement with biological targets in a living organism, remains uncharacterized as no such studies have been published.

Metabolite Identification in Biological Systems (Non-Human)

There are no reports on the metabolic fate of This compound in any non-human biological system. The metabolites of this compound have not been identified or characterized.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for exploring the properties of molecules like (2R)-2-(Trifluoromethyl)hexanoic acid. These calculations provide detailed information about the molecule's geometry, energy, and electronic properties.

Conformational Analysis and Stereoelectronic Effects

Partially fluorinated carboxylic acids are known to exhibit complex conformational landscapes due to the interplay of steric and electronic effects. illinois.edu A thorough conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the single bonds, particularly the C-C bonds of the hexyl chain and the C-COOH bond.

The presence of the electron-withdrawing trifluoromethyl (CF3) group at the chiral center significantly influences the molecule's preferred conformations. Key considerations in this analysis include:

Gauche and Anti Conformations: Rotations around the C2-C3 bond would lead to different staggered conformations (gauche and anti) of the butyl chain relative to the trifluoromethyl and carboxyl groups. Quantum chemical calculations would determine the relative energies of these conformers.

Carboxylic Acid Group Orientation: The orientation of the carboxylic acid group itself (specifically, the O=C-O-H dihedral angle) is critical. Studies on similar fluorinated acids have shown that conformers with the Z-form of the carboxylic acid group are often favored. illinois.edu

The results of such an analysis are typically presented in a table listing the relative energies of the stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

| Conformer | Dihedral Angle (CF3-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | ~60° (gauche) | 0.00 | 55.0 |

| 2 | ~180° (anti) | 0.50 | 30.0 |

| 3 | ~-60° (gauche) | 0.90 | 15.0 |

Electronic Structure and Reactivity Predictions

Understanding the electronic structure is key to predicting a molecule's reactivity. Quantum chemical calculations can determine several important electronic descriptors:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecule's surface. For this compound, this would likely show a high negative potential around the carboxylic oxygen atoms and the fluorine atoms of the CF3 group, and a positive potential around the acidic hydrogen.

Calculated pKa: The acidity of the carboxylic acid can be predicted using computational methods, often involving thermodynamic cycles in a solvated model. nih.gov The electron-withdrawing nature of the adjacent CF3 group is expected to significantly lower the pKa compared to non-fluorinated hexanoic acid, making it a stronger acid.

Table 2: Predicted Electronic Properties of this compound This table is for illustrative purposes. Actual values require specific calculations.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | ~2.5 D |

| Calculated pKa | ~2.5 - 3.0 |

Molecular Modeling and Docking Simulations (Related to Hypothetical Biological Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govnih.gov While no specific biological targets for this compound are established, docking simulations could be used hypothetically to explore its potential as an inhibitor for enzymes that process fatty acids or other carboxylic acids.

A typical docking study would involve:

Target Selection: Choosing a protein of interest, for example, a fatty acid synthase or a cyclooxygenase enzyme.

Ligand Preparation: Generating a 3D structure of the lowest energy conformer of this compound.

Docking Simulation: Using software to place the ligand into the active site of the protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility.

The results would likely show the carboxylate group forming key hydrogen bonds or ionic interactions with polar residues in the active site, while the hexyl chain and trifluoromethyl group would occupy hydrophobic pockets. The CF3 group, being both lipophilic and strongly electronegative, could form specific interactions that differ from a simple alkyl group.

Prediction of Spectroscopic Signatures

Quantum chemistry is widely used to predict spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. mdpi.com The predicted spectrum for this compound would show distinct signals for the protons and carbons along the hexyl chain, with chemical shifts influenced by their proximity to the electron-withdrawing CF3 and COOH groups. The ¹⁹F NMR would likely show a singlet, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the IR spectrum. rsc.org Key predicted peaks for this molecule would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and strong C-F stretching bands characteristic of the CF3 group (typically in the 1100-1300 cm⁻¹ region). researchgate.net

Table 3: Predicted Key Spectroscopic Peaks for this compound This table is illustrative. Precise peak positions can vary based on solvent and computational method.

| Spectroscopy Type | Predicted Peak/Signal | Assignment |

|---|---|---|

| ¹H NMR | ~10-12 ppm (broad s) | -COOH |

| ¹³C NMR | ~175 ppm | -COOH |

| ¹³C NMR | ~125 ppm (q) | -CF₃ |

| ¹⁹F NMR | ~ -70 to -80 ppm (s) | -CF₃ |

| IR | ~3300-2500 cm⁻¹ (broad) | O-H stretch |

| IR | ~1710 cm⁻¹ (strong) | C=O stretch |

| IR | ~1300-1100 cm⁻¹ (strong) | C-F stretches |

Advanced Analytical Characterization in Research Context

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of novel compounds. nih.gov For (2R)-2-(Trifluoromethyl)hexanoic acid, HRMS provides an accurate mass measurement, which is used to confirm its molecular formula, C7H11F3O2. Techniques such as electrospray ionization (ESI) are often employed, typically in negative ion mode, to generate the deprotonated molecule [M-H]⁻. mdpi.com

The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers allows for the differentiation between compounds with very similar nominal masses. nih.gov The exact mass of the [M-H]⁻ ion for C7H11F3O2 is calculated to be 197.0660 Da. An experimental measurement matching this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Further structural information is obtained through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern is produced that sheds light on the molecule's connectivity. For α-trifluoromethyl carboxylic acids, common fragmentation pathways include the loss of the carboxyl group (decarboxylation) and cleavages within the alkyl chain. nih.gov The primary fragments for perfluorinated ether carboxylic acids, for instance, typically involve decarboxylation (a neutral loss of approximately 44 Da). nih.gov

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₇H₁₂F₃O₂⁺ | 199.0811 |

| [M-H]⁻ | C₇H₁₀F₃O₂⁻ | 197.0660 |

| [M+Na]⁺ | C₇H₁₁F₃NaO₂⁺ | 221.0630 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Connectivity

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon skeleton, the attached protons, and the trifluoromethyl group.

¹H NMR: The proton NMR spectrum reveals the environment of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the methyl (CH₃) group, the three methylene (B1212753) (CH₂) groups of the butyl chain, the methine (CH) proton at the chiral center (C2), and the acidic proton of the carboxylic acid group. The chemical shift of the α-proton is influenced by the adjacent electron-withdrawing trifluoromethyl and carboxyl groups, pushing it downfield. Spin-spin coupling between adjacent protons provides information about the connectivity of the alkyl chain.

¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The carbon of the carboxyl group (C=O) will appear significantly downfield. The chiral carbon (C2) bonded to the CF₃ group will be split into a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms (¹JCF). The remaining carbons of the butyl chain will have characteristic chemical shifts.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential characterization technique. aiinmr.com It provides a highly sensitive probe for the electronic environment around the fluorine atoms. azom.comthermofisher.com For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal, typically a doublet due to coupling with the α-proton (³JHF). The chemical shift of this signal is characteristic of a CF₃ group attached to a secondary carbon bearing a carboxyl group. researchgate.netresearchgate.net ¹⁹F NMR is also exceptionally useful for assessing isomeric purity, as diastereomers would likely exhibit distinct fluorine signals.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| ¹H (CH ₃) | ~0.9 | Triplet (t) | J(H,H) |

| ¹H (CH ₂) | ~1.3 - 1.8 | Multiplets (m) | J(H,H) |

| ¹H (α-CH ) | ~3.0 - 3.5 | Multiplet (m) | J(H,H), ³J(H,F) |

| ¹H (COOH ) | >10 | Broad Singlet (br s) | - |

| ¹³C (C =O) | ~170 - 175 | Singlet (s) | - |

| ¹³C (α-C ) | ~65 - 75 | Quartet (q) | ¹J(C,F) |

| ¹³C (Alkyl Chain) | ~13 - 35 | Singlets (s) | - |

| ¹⁹F (CF ₃) | ~ -70 to -78 | Doublet (d) | ³J(F,H) |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values depend on solvent and experimental conditions.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the trifluoromethyl group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. youtube.com A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. rsc.org The C-F stretching vibrations of the CF₃ group typically give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman spectra, the C=O stretch provides a strong band. Raman is particularly useful for observing symmetric vibrations and C-C bond vibrations within the alkyl backbone, which may be weak in the IR spectrum. rsc.org The symmetric C-F stretching modes of the CF₃ group can also be observed.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | IR | 2500 - 3300 | Broad, Strong |

| C-H (Alkyl) | Stretch | IR, Raman | 2850 - 2960 | Medium-Strong |

| C=O (Carboxyl) | Stretch | IR, Raman | 1700 - 1725 | Strong |

| C-F (Trifluoromethyl) | Stretch | IR | 1100 - 1300 | Very Strong |

| C-C | Stretch | Raman | 800 - 1200 | Weak-Medium |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalysts

The precise stereochemical control in the synthesis of chiral molecules is paramount for their application in pharmacology and materials science. For (2R)-2-(Trifluoromethyl)hexanoic acid, the development of highly efficient and selective catalysts for its enantioselective synthesis is a key research frontier. Current strategies for the synthesis of α-trifluoromethyl carboxylic acids and their derivatives often involve multi-step processes. organic-chemistry.orgnih.gov Future research is anticipated to focus on the development of novel catalytic systems that can achieve the direct, asymmetric trifluoromethylation of suitable precursors in a single step.

Furthermore, metal-catalyzed approaches are also a focal point. Chiral metal–salen complexes have been effectively used in the asymmetric ring-opening of epoxides, a strategy that could be adapted for the synthesis of chiral fluorinated compounds. mdpi.com The exploration of novel chiral ligands for transition metals like rhodium, iridium, and nickel, which have shown efficacy in various asymmetric transformations, could lead to breakthrough catalytic systems for the synthesis of this compound and its analogues. nih.govacs.org The design of catalysts that can tolerate a wide range of functional groups will be crucial for creating versatile synthetic routes. nih.gov

| Catalyst Type | Potential Application in this compound Synthesis | Key Research Focus |

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric trifluoromethylation of aldehyde precursors. | Design of NHCs for enhanced enantioselectivity and substrate scope. |

| Chiral Metal-Salen Complexes | Stereoselective synthesis from epoxide intermediates. | Optimization of catalyst loading and recyclability. |

| Chiral Rhodium/Iridium/Nickel Complexes | Direct asymmetric C-H trifluoromethylation or related transformations. | Development of novel chiral ligands for improved catalytic activity and selectivity. |

Exploration of New Biological Targets (Preclinical)

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.gov While the specific biological targets of this compound are yet to be extensively studied, its structural motifs suggest several promising areas for preclinical investigation.

Derivatives of 2-(Trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), indicating the potential for trifluoromethylated carboxylic acids to interact with viral enzymes. mdpi.com Preclinical studies could therefore explore the antiviral activity of this compound and its derivatives against a panel of viruses.

Furthermore, trifluoromethylated compounds have been investigated as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis, suggesting a potential role in the treatment of obesity and diabetes. nih.gov Given the prevalence of metabolic disorders, exploring the effect of this compound on lipid metabolism and insulin (B600854) sensitivity in preclinical models would be a valuable research direction. The structural similarity to other biologically active carboxylic acids also warrants screening against a broad range of G-protein coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.

| Potential Biological Target Class | Rationale for Investigation | Example of Related Compound Activity |

| Viral Enzymes | Presence of trifluoromethylated carboxylic acid motif. | 2-(Trifluoromethyl)nicotinic acid derivatives as HIV-1 RT inhibitors. mdpi.com |

| Metabolic Enzymes | Structural features common in metabolic disease drug candidates. | Trifluoromethylated oxazole (B20620) carboxamides as DGAT-1 inhibitors. nih.gov |

| Inflammatory Pathway Proteins | Carboxylic acid functionality is a common feature in anti-inflammatory drugs. | General screening based on structural alerts. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. nih.govnih.gov For the synthesis of this compound, the integration of flow chemistry and automated systems represents a significant avenue for future research and development.

Flow chemistry can be particularly beneficial for reactions involving hazardous reagents or intermediates, which are sometimes employed in fluorination reactions. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. nih.gov Automated flow synthesis platforms can enable high-throughput screening of reaction conditions and catalysts for the asymmetric synthesis of this compound, accelerating the discovery of optimal synthetic routes. acs.org

Moreover, the modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps without the need for intermediate isolation and purification. nih.gov This can significantly streamline the synthesis of this compound and its derivatives, making the process more efficient and cost-effective. Future research will likely focus on developing integrated flow systems that combine stereoselective catalysis with in-line purification and analysis for the on-demand synthesis of this chiral building block.

Applications in Advanced Materials Science or Chemical Probes

The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, make trifluoromethylated compounds attractive for applications in materials science and as chemical probes. While the potential of this compound in these areas is largely unexplored, several future research directions can be envisioned.

In materials science, the incorporation of fluorinated moieties can enhance the thermal and chemical stability of polymers. Research could explore the use of this compound as a monomer or additive in the synthesis of novel polymers with tailored properties, such as hydrophobicity and thermal resistance. The chiral nature of the molecule could also be exploited to create materials with specific optical or recognition properties.

As a chemical probe, the trifluoromethyl group can serve as a useful spectroscopic marker, for example, in ¹⁹F NMR studies, to investigate biological systems. This compound could be functionalized with reporter groups or reactive moieties to create probes for studying enzyme activity or for targeted labeling of biomolecules. The development of such probes would require a multidisciplinary approach, combining organic synthesis with biochemical and biophysical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.